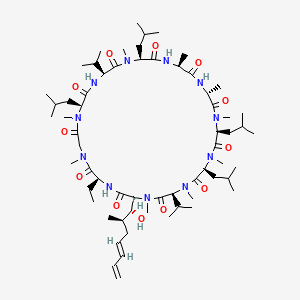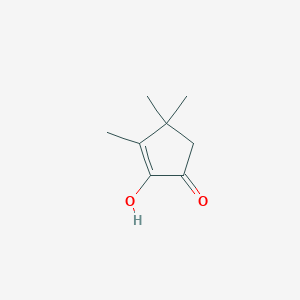
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3, 4, 4-Trimethyl-1, 2-cyclopentanedione belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4, 4-Trimethyl-1, 2-cyclopentanedione is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 3, 4, 4-trimethyl-1, 2-cyclopentanedione can be found in coffee and coffee products. This makes 3, 4, 4-trimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone has been a subject of interest in various synthetic processes. It has been synthesized through methods such as rearrangement of epoxy ketone under anhydrous conditions, demonstrating the compound's utility in organic synthesis (Chapuis & Saint‐Léger, 2010). Additionally, studies have explored its behavior in 1,3-dipolar cycloaddition with nitrile oxides, showcasing its potential in creating regioselective and diastereofacial selective compounds (Adembri et al., 2000).
Application in Organic Chemistry
The compound has been used in the chemoselective cyclisation of unsymmetrical γ-diketones, providing insights into synthesizing disubstituted cyclopent-2-enones, which are crucial in various chemical reactions (Cadman et al., 1995). Its utility extends to one-pot synthesis methods, where it was synthesized via reactions catalyzed by p-dodecylbenzene sulfonic acid under ultrasound, highlighting its role in creating environment-friendly and high-yield chemical processes (Song et al., 2015).
Pharmaceutical and Industrial Applications
In the pharmaceutical field, cyclopent-2-enone derivatives, including 2-hydroxy-3,4,4-trimethylcyclopent-2-enone, have been synthesized and evaluated for their pharmacological properties, particularly in antilung and anticolon carcinoma cell lines (El-Samahy et al., 2017). Moreover, its enantiomers have been produced through chemoenzymatic synthesis, showing its significance in creating pharmacologically relevant compounds (Demir & Seşenoğlu, 2002).
Environmental and Green Chemistry
The compound has also been part of studies in green chemistry, as seen in the synthesis of renewable 1,3-cyclopentanediol from lignocellulose, indicating its role in developing sustainable chemical processes (Li et al., 2016).
Novel Synthetic Approaches
Research has also delved into novel synthesis methods involving 2-hydroxy-3,4,4-trimethylcyclopent-2-enone, such as the Blaise reaction to create 3-amino enones and 1,3-diketones, demonstrating the compound's versatility in organic synthesis (Rao & Muthanna, 2015).
Structural Studies
Furthermore, the crystalline modifications of 2-hydroxy-3,4,4-trimethylcyclopent-2-enone have been explored, providing valuable insights into its structural properties, which are crucial for its applications in various chemical processes (Gerrard et al., 2000).
Propriétés
Numéro CAS |
86702-81-0 |
|---|---|
Nom du produit |
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-hydroxy-3,4,4-trimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h10H,4H2,1-3H3 |
Clé InChI |
LTRJTLUJZFBIEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1(C)C)O |
SMILES canonique |
CC1=C(C(=O)CC1(C)C)O |
Autres numéros CAS |
86702-81-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



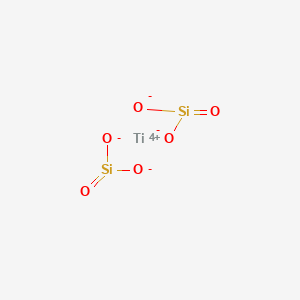
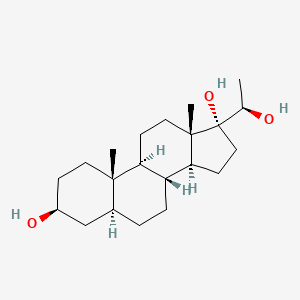
![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)
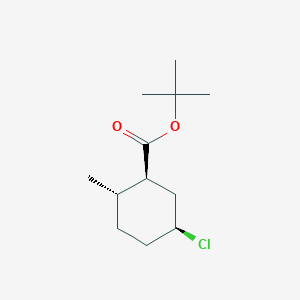
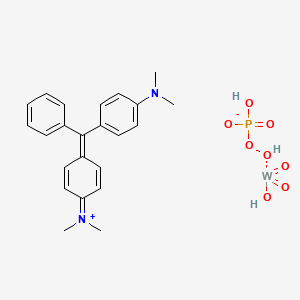

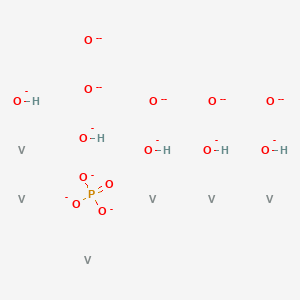
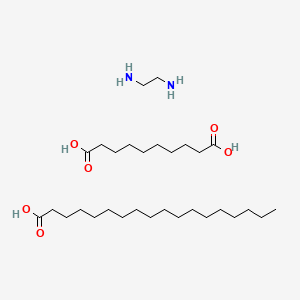
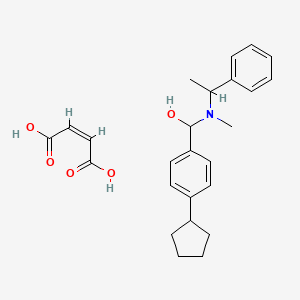
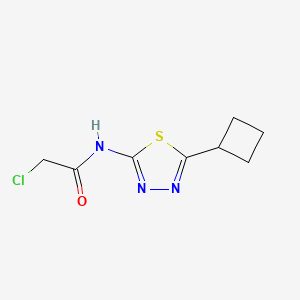
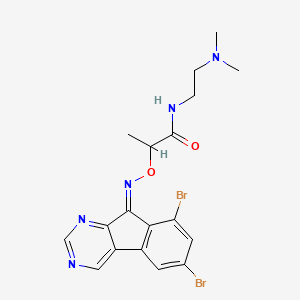
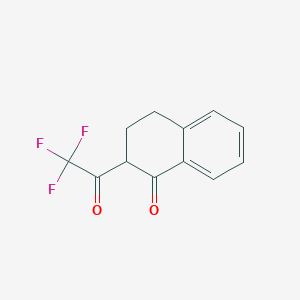
![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)
